molecular formula C7H4ClN3O2 B1371988 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid CAS No. 1019056-31-5

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid

Cat. No.: B1371988
CAS No.: 1019056-31-5
M. Wt: 197.58 g/mol
InChI Key: SYUREEKHRDWOJX-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a pyrrolo[3,2-D]pyrimidine core substituted with a chlorine atom and a carboxylic acid group.

Biochemical Analysis

Biochemical Properties

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as DNA gyrase and RNA polymerase. DNA gyrase is an enzyme that introduces negative supercoils into DNA, which is essential for DNA replication and transcription. By binding to DNA gyrase, this compound inhibits its activity, preventing the breakdown of bacterial DNA . Additionally, this compound has antimycobacterial activity due to its ability to bind to RNA polymerase, an enzyme responsible for synthesizing RNA from a DNA template .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in DNA replication and transcription. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with DNA gyrase and RNA polymerase can disrupt the normal functioning of bacterial cells, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of DNA gyrase and RNA polymerase, inhibiting their enzymatic activities. This inhibition prevents the enzymes from performing their essential functions in DNA replication and RNA synthesis, respectively. As a result, the compound exerts its effects by disrupting the normal cellular processes of bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is stable when stored at temperatures between 0-8°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained inhibition of bacterial growth and replication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include damage to host tissues and disruption of normal cellular functions. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes such as DNA gyrase and RNA polymerase, which play crucial roles in DNA replication and RNA synthesis. By inhibiting these enzymes, the compound can affect metabolic flux and alter metabolite levels within cells. These changes can have downstream effects on cellular processes and overall cell function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments. Studying the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid typically involves multiple stepsThe final cyclization step is often catalyzed by gold or sodium hydride . Another method involves the use of cyclopentylamine, 5-bromo-2,4-dichloropyrimidine, and 3,3-diethoxy-propyne as starting materials, leading to the desired product through a series of six steps .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki coupling and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents such as petroleum ether and ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted pyrrolo[3,2-D]pyrimidine derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit both DNA gyrase and RNA polymerase sets it apart from other similar compounds, making it a valuable candidate for developing new antibacterial and antitumor agents .

Properties

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13/h1-2,9H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUREEKHRDWOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-chloro-4,6-diazaindole 5 (4.0 g, 18 mmol) in THF (90 mL) was added a solution of LiOH.H2O (2.5 g, 59 mmol) in H2O (60 mL). The reaction mixture was stirred at 100° C. for 1 d, concentrated and recrystallized from H2O (20 mL). The crystals were collected by filtration, washed with H2O and dried under high vacuum. The off-white solid was shown to be the lithium salt of the diazaindole carboxylic acid 6 (quantitative), which was used without further purification. 1H NMR: (500 MHz, DMSO-d6) δ 8.28 (s, 1H), 8.14 (s, 1H); LC/MS: (ES+) m/z (M+H)+=198; HPLC Rt=0.47 min., column G.
Quantity
4 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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